1-(3-Chloropyridin-2-yl)-4-ethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNPCCOIXGMFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682482 | |
| Record name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-84-6 | |
| Record name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 3 Chloropyridin 2 Yl 4 Ethylpiperazine
Established Synthetic Pathways to the Core Structure
The synthesis of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is primarily achieved through nucleophilic substitution on a chloropyridine precursor. The regioselectivity of this substitution is a key consideration in the synthetic design.
Nucleophilic Substitution Approaches Utilizing Chloropyridine Precursors
Nucleophilic aromatic substitution (SNAr) stands as a fundamental method for the formation of the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety. nih.gov The reactivity of the chloropyridine precursor is often enhanced by the electronic effects of the ring nitrogen and other substituents. youtube.com
A primary route to this compound involves the direct reaction of 2,3-dichloropyridine (B146566) with 1-ethylpiperazine (B41427). In this reaction, the chlorine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This facilitates a selective substitution. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
A representative procedure, based on analogous reactions with other nucleophiles, would involve heating 2,3-dichloropyridine with a slight excess of 1-ethylpiperazine in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com The use of a base like potassium carbonate or a tertiary amine is also common. scholarsresearchlibrary.com
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 2,3-Dichloropyridine | orgsyn.org |
| Nucleophile | 1-Ethylpiperazine | nih.gov |
| Solvent | N,N-Dimethylformamide (DMF) | google.com |
| Base | Potassium Fluoride | google.com |
| Temperature | 148-154 °C | google.com |
While less direct for the synthesis of the title compound, the reaction of a 2-chloropyridine (B119429) derivative that already contains the 3-chloro substituent with 4-ethylpiperazine is another viable synthetic route. The principles of nucleophilic aromatic substitution still apply, with the reaction typically proceeding under thermal conditions in the presence of a base. scholarsresearchlibrary.com The reactivity of the 2-chloropyridine substrate is a key factor in determining the reaction conditions. nih.gov
Synthetic Strategies Involving Protected Piperazine Derivatives
To avoid potential side reactions, such as disubstitution on the piperazine ring, a common strategy involves the use of a protected piperazine derivative. This approach allows for a more controlled synthesis. nih.gov
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for one of the nitrogen atoms of piperazine. nih.gov The synthesis of the target compound can be achieved in a two-step process starting with the reaction of 2,3-dichloropyridine with 1-Boc-piperazine. This reaction would yield 1-(3-chloropyridin-2-yl)-4-Boc-piperazine. The Boc group can then be removed, followed by ethylation of the free secondary amine. Alternatively, and more directly, a Buchwald-Hartwig amination could be employed, as has been demonstrated in the reaction of N-Boc-piperazine with 1-bromo-2,3-dichlorobenzene. mdpi.com
| Step | Description | Reference |
|---|---|---|
| 1 | Reaction of 2,3-dichloropyridine with 1-Boc-piperazine | mdpi.com |
| 2 | Deprotection of the Boc group followed by ethylation | mdpi.com |
The removal of the Boc protecting group is typically accomplished under acidic conditions. mdpi.com Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an alcoholic solvent, efficiently cleaves the carbamate (B1207046) to yield the free secondary amine. googleapis.com This deprotected intermediate can then be alkylated with an ethylating agent, such as ethyl iodide or diethyl sulfate, to afford the final product, this compound.
Utilization of Benzylic Alcohol Intermediates in Analogous Syntheses
In the synthesis of analogous structures, benzylic alcohol intermediates can play a significant role. For instance, in the preparation of certain piperazine derivatives, a 3-hydroxymethylpyridyl-2-yl intermediate can be synthesized and subsequently reduced. google.com This alcohol derivative, upon treatment with an acid like sulfuric acid, can yield the desired product. google.com This highlights a strategic approach where the benzylic alcohol serves as a modifiable handle to achieve the final complex molecule.
Optimization of Synthetic Reaction Conditions
The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature, as well as the application of advanced synthetic techniques.
Role of Specific Bases (e.g., Sodium Hydride, Potassium Carbonate, Triethylamine)
The selection of a suitable base is critical in facilitating the nucleophilic substitution reaction. Bases are employed to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity.
Potassium Carbonate (K2CO3): This inorganic base is frequently used in the synthesis of related compounds. In the direct arylation of pyridine N-oxides, potassium carbonate is an effective base in conjunction with a palladium catalyst. acs.org
Triethylamine (B128534) (Et3N): This organic base is often used in copper-catalyzed N-arylation reactions of 2-pyridones at room temperature, proving effective in achieving high yields. organic-chemistry.org In the synthesis of some acetamide (B32628) derivatives, triethylamine acts as a catalyst in dry acetonitrile. mdpi.com
Sodium Hydride (NaH): While not explicitly detailed for this specific synthesis in the provided context, strong bases like sodium hydride are commonly used in organic synthesis to deprotonate less acidic N-H bonds, which could be relevant in certain synthetic routes.
The choice of base can also influence the regioselectivity of the reaction, as demonstrated in the base-dependent N- and O-arylation of pyridin-2-ones. nih.govrsc.org
Table 1: Comparison of Bases in Analogous Arylation Reactions
| Base | Typical Reaction | Solvent | Temperature | Yield | Reference |
| Potassium Carbonate | Direct Arylation of Pyridine N-Oxides | Toluene | 110 °C | High | acs.org |
| Triethylamine | Cu-Catalyzed N-Arylation of 2-Pyridones | Toluene | Room Temp. | Up to 99% | organic-chemistry.org |
| N,N-Diisopropylethylamine (DIPEA) | N-Arylation of Pyridin-2-ones | Toluene | 100 °C | High | nih.govrsc.org |
Selection of Solvents (e.g., Dimethylformamide, Tetrahydrofuran, Dioxane)
The solvent plays a crucial role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway.
Dimethylformamide (DMF): DMF is a polar aprotic solvent that can accelerate SNAr reactions. In the synthesis of N-amino pyridine-2,6-dione derivatives, DMF at reflux conditions gave a high yield of 80%. researchgate.net However, in other reactions, such as the O-phenylation of pyridin-2-one, more polar solvents like DMF and DMSO led to decreased yields. rsc.org
Tetrahydrofuran (THF): THF is a less polar aprotic solvent. In some nucleophilic aromatic substitution reactions, THF was found to be an inappropriate solvent. mdpi.com However, it is used as a solvent for reductions with lithium aluminum hydride in the synthesis of related compounds. google.com
Dioxane: Similar to THF, dioxane is a common solvent in organic synthesis. For the O-phenylation of pyridin-2-one, dioxane resulted in a decreased yield. rsc.org
The choice of solvent is highly dependent on the specific reaction being performed. For instance, in nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene with piperidine (B6355638), a range of aprotic solvents including dioxane and nitromethane (B149229) were studied to understand their kinetic effects. rsc.org
Influence of Temperature on Reaction Yield and Regioselectivity
Temperature is a critical parameter that can significantly impact reaction rates, yields, and regioselectivity.
Yield: Generally, increasing the temperature increases the reaction rate. For instance, in the synthesis of N-amino pyridine-2,6-dione derivatives, reactions carried out at room temperature resulted in trace amounts of product, while reflux conditions significantly improved the yields. researchgate.net
Regioselectivity: Temperature can also influence the regioselectivity of a reaction. In the arylation of pyridin-2-ones, optimization of selective O-arylation was conducted at a higher temperature. nih.govrsc.org Conversely, in some cases, lower temperatures are required to achieve high selectivity. For example, a chiral phase-transfer catalyzed aza-Michael cyclization was performed at a low temperature to obtain the desired enantiomer with good enantiomeric excess. mdpi.com
Advanced Synthetic Techniques (e.g., Microwave Irradiation, Continuous Flow)
Modern synthetic techniques can offer significant advantages over traditional methods in terms of reaction time, yield, and sustainability.
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the preparation of various heterocyclic compounds. organic-chemistry.orgnih.gov For example, a one-pot Bohlmann-Rahtz pyridine synthesis conducted under microwave irradiation at 170°C gave superior yields compared to conventional heating. organic-chemistry.org This technique has also been successfully applied to the synthesis of quinoline (B57606) thiosemicarbazones and pyridinium (B92312) salts. mdpi.comnih.gov
Continuous Flow: Continuous flow chemistry offers enhanced safety, scalability, and precise control over reaction parameters. acs.orgfrontiersin.orgnih.gov This technology is particularly advantageous for hazardous reactions and has been used for the synthesis of N-heterocycles and the oxidation of heterocyclic amines. acs.orgfrontiersin.org
Derivatization Strategies and Post-Synthetic Modifications
Post-synthetic modification of the this compound core is a key strategy for creating libraries of new compounds for screening and development. The reactivity of the chloro-substituent on the pyridine ring and the potential for modifications at the piperazine nitrogen provide avenues for derivatization.
Strategies for derivatization could include:
Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to form new carbon-carbon or carbon-heteroatom bonds at the chloro-position.
Modification of the Ethyl Group: The ethyl group on the piperazine nitrogen could potentially be modified or replaced through various N-alkylation or N-dealkylation/re-alkylation strategies.
The synthesis of various piperazine-containing drugs often involves the N-alkylation of a piperazine core with different alkyl halides or the reductive amination with various aldehydes and ketones. nih.gov These established methods provide a roadmap for the potential derivatization of this compound.
Oxidation Reactions of the Compound
The structure of this compound presents two primary sites susceptible to oxidation: the nitrogen atom of the pyridine ring and the tertiary aliphatic nitrogen (N-4) of the ethylpiperazine group. The choice of oxidizing agent and reaction conditions can, in principle, allow for selective oxidation at either site.
Formation of N-oxides
The conversion of tertiary amines and nitrogen-containing heterocycles to their corresponding N-oxides is a fundamental transformation in organic synthesis. For this compound, this can lead to two distinct N-oxide products.
Detailed research findings indicate that common oxidizing agents for these transformations include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂), often in an acidic medium like acetic acid. mdpi.commdpi.com The oxidation of N-alkylpiperazines with reagents like bromamine-T is also known to produce the corresponding N-oxide. bldpharm.com The N-oxidation of the pyridine ring is a well-established process, with reagents like m-CPBA and H₂O₂/acetic acid being effective. mdpi.com Similarly, the tertiary amine of the piperazine side chain can be oxidized using m-CPBA. researchgate.net Depending on the stoichiometry of the oxidant, it may be possible to form the mono-N-oxide at either the piperazine or pyridine nitrogen, or potentially a di-N-oxide.
Table 1: Representative Conditions for N-Oxide Formation
| Target N-Oxide | Typical Oxidizing Agent | Typical Solvent | Product |
| Pyridine N-Oxide | m-CPBA or H₂O₂/Acetic Acid | Dichloromethane (DCM) or Acetic Acid | 1-(3-Chloro-1-oxido-pyridin-2-yl)-4-ethylpiperazine |
| Piperazine N-Oxide | m-CPBA | Dichloromethane/Water | 1-(3-Chloropyridin-2-yl)-4-ethyl-4-oxidopiperazine |
Reduction Reactions for Structural Diversification
Reduction reactions offer a powerful tool for modifying the core structure of this compound, primarily by altering the aromatic pyridine ring.
Generation of Reduced Piperazine Derivatives
While the piperazine ring is already saturated, the pyridine moiety can undergo reduction to yield a piperidine ring. This transformation converts the planar, aromatic pyridine segment into a flexible, saturated piperidine, fundamentally altering the three-dimensional shape and properties of the molecule.
The catalytic hydrogenation of pyridines to piperidines is a standard and efficient method. mdpi.com This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and conditions can be crucial for achieving high yields and avoiding side reactions.
Table 2: Typical Conditions for Pyridine Ring Reduction
| Reagent/Catalyst | Typical Solvent | Product |
| H₂ / Platinum(IV) oxide (PtO₂) | Acetic Acid or Ethanol | 1-(3-Chloropiperidin-2-yl)-4-ethylpiperazine |
| H₂ / Palladium on Carbon (Pd/C) | Ethanol or Methanol | 1-(3-Chloropiperidin-2-yl)-4-ethylpiperazine |
| Sodium borohydride (B1222165) / Cobalt(II) chloride | Methanol | 1-(3-Chloropiperidin-2-yl)-4-ethylpiperazine |
Nucleophilic Substitution at the Chloropyridine Moiety
The chlorine atom at the C-3 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. mdpi.comresearchgate.net This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a versatile method for functionalization.
Replacement of Chlorine Atom with Amines or Thiols
The reaction of 2-halopyridines with nucleophiles such as amines and thiols is a common strategy for building molecular complexity. researchgate.net This substitution reaction is a key step in the synthesis of many biologically active compounds. The reaction typically proceeds by the addition of the nucleophile to the pyridine ring, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion. researchgate.net The process is often facilitated by a base to neutralize the HCl generated and may require elevated temperatures. researchgate.net
Table 3: Illustrative Nucleophilic Substitution Reactions
| Nucleophile | Typical Base | Typical Solvent | Illustrative Product |
| Aniline | Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N) | Acetonitrile or N,N-Dimethylformamide (DMF) | N-Phenyl-2-(4-ethylpiperazin-1-yl)pyridin-3-amine |
| Thiophenol | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | Dioxane or Tetrahydrofuran (THF) | 1-(3-(Phenylthio)pyridin-2-yl)-4-ethylpiperazine |
| Benzylamine | Diisopropylethylamine (DIPEA) | Dimethyl sulfoxide (DMSO) | N-Benzyl-2-(4-ethylpiperazin-1-yl)pyridin-3-amine |
Cyclization Reactions for Novel Heterocyclic Formation
The strategic functionalization of this compound can create precursors for intramolecular cyclization reactions, leading to the formation of novel, often complex, heterocyclic systems. These reactions build new rings onto the existing molecular framework.
For instance, a two-step sequence could be envisioned. First, a nucleophilic substitution reaction at the C-3 position with a bifunctional nucleophile, such as ethanolamine, would replace the chlorine atom. This would yield an intermediate like 2-((2-(4-ethylpiperazin-1-yl)pyridin-3-yl)amino)ethan-1-ol. The newly introduced alcohol and secondary amine functionalities are now positioned to undergo a subsequent intramolecular cyclization. Treatment of this intermediate with a reagent like phosgene (B1210022) or a phosgene equivalent could induce cyclization to form a fused, multi-ring heterocyclic system, such as an imidazo[1,2-a]pyridinone derivative. The feasibility and outcome of such cyclizations depend heavily on the nature of the linker and the cyclization conditions employed. Such strategies are a hallmark of synthetic approaches that seek to rapidly build molecular diversity from a common intermediate. rasayanjournal.co.in
Analogue Synthesis through Variation of Substituents
The secondary amine of the piperazine ring in the precursor, 1-(3-chloropyridin-2-yl)piperazine (B1312589), serves as a versatile handle for introducing a wide array of substituents. This is typically achieved through N-alkylation or N-acylation reactions. The ethyl group at the N-4 position of the title compound can be replaced with various alkyl, aryl, or functionalized chains to probe the steric and electronic requirements of the binding pocket of a biological target.
A common strategy to achieve mono-substitution on the piperazine ring involves the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group. The mono-Boc protected piperazine can be alkylated or acylated at the unprotected nitrogen, followed by deprotection to yield the desired monosubstituted product. Alternatively, direct alkylation using an excess of piperazine can favor mono-alkylation.
Reductive amination is another powerful method for introducing diverse substituents. This involves the reaction of 1-(3-chloropyridin-2-yl)piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to form a new carbon-nitrogen bond.
Research on related pyridinylpiperazine derivatives has demonstrated the synthesis of a variety of analogs by reacting the piperazine nitrogen with different electrophiles. For instance, reaction with 2-chloro-N-arylacetamides or 2-chloro-N-arylpropanamides in the presence of a base like potassium carbonate leads to the corresponding N-acetamido and N-propanamido derivatives. acs.org
Table 1: Examples of Piperazine Ring Modification
| Starting Material | Reagent/Electrophile | Reaction Type | Product | Reference |
| 1-(3-Nitropyridin-2-yl)piperazine (B1350711) | 2-Chloro-N-phenylacetamide | N-Alkylation | 2-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)-N-phenylacetamide | acs.org |
| 1-(3-Nitropyridin-2-yl)piperazine | 2-Chloro-N-(4-fluorophenyl)propanamide | N-Alkylation | N-(4-Fluorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | acs.org |
| 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine | 3-Phenylpropanoic acid, EDCI, LiAlH₄ | Amide coupling and reduction | 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine | nih.gov |
| Piperazine | Boc Anhydride (B1165640) | N-Protection | tert-Butyl piperazine-1-carboxylate | nih.gov |
The 3-chloro-substituent on the pyridine ring is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools for this purpose, allowing for the introduction of a wide range of aryl, heteroaryl, and amino groups, respectively.
The Suzuki-Miyaura coupling involves the reaction of the chloropyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide variety of functional groups, enabling the synthesis of biaryl and heteroaryl-aryl structures. For example, reacting this compound with various arylboronic acids can generate a library of 3-aryl-2-(4-ethylpiperazin-1-yl)pyridines. Studies on similar chloropyridine systems have shown that catalysts like Pd(OAc)₂ with suitable phosphine (B1218219) ligands are effective for this transformation. researchgate.netresearchgate.net
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the chloropyridine with primary or secondary amines. This reaction typically employs a palladium catalyst with bulky, electron-rich phosphine ligands. This methodology can be used to replace the chlorine atom with various amino substituents, further diversifying the chemical space around the pyridine core. organic-chemistry.orgnih.gov
Table 2: Examples of Pyridine Moiety Alteration
| Starting Material | Reagent | Catalyst/Conditions | Reaction Type | Product | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, H₂O | Suzuki-Miyaura Coupling | 3,5-Dichloro-2-phenylpyridine | researchgate.net |
| 2-Chloropyridine | Phenylboronic acid | (6-Dipp)Pd(cinn)Cl, NaHCO₃, TBAB, H₂O | Suzuki-Miyaura Coupling | 2-Phenylpyridine | researchgate.net |
| 4-Chloro-N-(pyridin-2-yl)pyrimidin-2-amine | Phenylboronic acid | Pd₂(dba)₃, P(t-Bu)₃, KF, THF | Suzuki-Miyaura Coupling | 4-Phenyl-N-(pyridin-2-yl)pyrimidin-2-amine | nih.gov |
| 4-Chloropyrrolo[1,2-a]quinoxaline | Piperazine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | Buchwald-Hartwig Amination | 4-(Piperazin-1-yl)pyrrolo[1,2-a]quinoxaline | nih.gov |
To explore the impact of conformational rigidity on biological activity, bridging linkers can be introduced to the piperazine ring, resulting in bicyclic structures. These constrained analogs often exhibit enhanced binding affinity and selectivity for their targets by reducing the entropic penalty upon binding. Common bridged piperazine scaffolds include 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.1]heptane.
The synthesis of these bridged structures typically involves multi-step sequences. For example, the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives can be achieved from pyrrolidine-2,5-dicarboxylic acid through a series of steps including anhydride formation, reaction with an amine, and subsequent cyclization and reduction. researchgate.net Another approach involves the cycloaddition of a dihydroxypyrazine with electron-deficient olefins or acetylenes to form the bicyclic core. rsc.org
The synthesis of 2,5-diazabicyclo[2.2.1]heptane, a rigid piperazine homolog, can be accomplished from trans-4-hydroxy-L-proline. researchgate.net A key step in one synthetic route is a transannular cyclization facilitated by a Staudinger reduction of an azide (B81097). kisti.re.kr These bicyclic scaffolds, once synthesized, can then be coupled to the 3-chloropyridine (B48278) moiety to generate the final bridged analogs.
Table 3: Examples of Bridged Piperazine Analogue Synthesis
| Scaffold | Synthetic Approach | Key Intermediates/Reagents | Reference |
| 3,8-Diazabicyclo[3.2.1]octane | From pyrrolidine-2,5-dicarboxylic acid | N-Carbobenzyloxy derivative, acetic anhydride, primary amines, LiAlH₄ | researchgate.net |
| 3,8-Diazabicyclo[3.2.1]octane | Cycloaddition | 2,6-Dihydroxy-3,5-diphenylpyrazine, acetylenes/olefins | rsc.org |
| 2,5-Diazabicyclo[2.2.1]heptane | From trans-4-hydroxy-L-proline | N-Tosyl protection, reduction, reaction with methylamine | semanticscholar.org |
| 2,5-Diazabicyclo[2.2.1]heptane | Transannular cyclization | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane, Staudinger reduction of azide | kisti.re.kr |
Structure Activity Relationship Sar and Ligand Design Principles
Pharmacophore Identification and Key Structural Features
A pharmacophore model represents the essential spatial arrangement of molecular features necessary for biological activity. For arylpiperazine derivatives, the general pharmacophore consists of key interaction points that facilitate binding to target receptors. nih.govresearchgate.net These typically include a hydrogen bond acceptor, a hydrophobic region, and an aromatic group, all positioned at specific distances from one another. nih.govnih.gov
The 2-substituted pyridine (B92270) ring is a critical component for activity in many biologically active scaffolds. nih.gov It serves as a key aromatic feature within the pharmacophore, capable of engaging in various non-covalent interactions with a receptor binding pocket, including π-π stacking and hydrophobic interactions. researchgate.net
The presence of a chlorine atom at the 3-position of the pyridine ring significantly influences the electronic properties of the aromatic system. As an electron-withdrawing group, the chlorine atom modulates the electron density of the pyridine ring. This electronic effect can be crucial for several reasons. For instance, in the synthesis of related compounds like 1-(3-nitropyridin-2-yl)piperazine (B1350711), an electron-withdrawing group at the 3-position makes the 2-position a strong electrophilic center, facilitating the nucleophilic substitution reaction with piperazine (B1678402). nih.gov This same principle influences the reactivity and binding characteristics of the final molecule. The modulated electron distribution on the pyridine ring can affect its ability to act as a hydrogen bond acceptor and alter the strength of aromatic interactions with the target protein.
The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Its inclusion in drug candidates is often associated with improved pharmacokinetic properties, such as increased water solubility due to its two basic nitrogen atoms. nih.gov Structurally, the piperazine ring typically adopts a stable chair conformation, which provides a rigid and defined linker between the aromatic chloropyridine moiety and the N-ethyl group. researchgate.net This structural rigidity helps to optimally position the other functional groups for interaction with a biological target.
The two nitrogen atoms of the piperazine ring are key pharmacophoric features. The N1 nitrogen, attached to the pyridine ring, has its basicity reduced by the aromatic system. The N4 nitrogen, attached to the ethyl group, retains a more basic character. These nitrogen atoms can serve as hydrogen bond acceptors, a critical feature for anchoring the ligand within a receptor's binding site. researchgate.net The ability of the piperazine moiety to be easily modified at either nitrogen atom makes it a versatile component for tuning a compound's biological activity and properties. researchgate.netresearchgate.net
Compared to an unsubstituted (N-H) or a methyl-substituted piperazine, the ethyl group provides increased bulk and hydrophobicity. This can lead to enhanced binding affinity if the receptor pocket has a corresponding hydrophobic sub-pocket. However, if the pocket is sterically constrained, larger substituents can be detrimental to activity. nih.gov SAR studies on various piperazine-containing series often show that biological activity initially increases with the size of the N-alkyl substituent (e.g., from methyl to ethyl or propyl) due to improved hydrophobic interactions, but then decreases as the group becomes too large, causing steric hindrance. nih.gov For example, piperazine sulphonamide derivatives have shown activity as DPP-4 inhibitors, where the N-ethyl group is a common feature. mdpi.com The basicity of the N4 nitrogen is also subtly affected by the inductive effect of the ethyl group, which can influence its ability to form ionic or hydrogen bonds with the target.
Systematic Chemical Modification and Activity Profiling
To fully understand the SAR of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine, researchers systematically modify each part of the molecule and evaluate the resulting changes in biological activity. This involves altering the substitution pattern on the pyridine ring and varying the substituent on the piperazine nitrogen.
The position and nature of substituents on the pyridine ring are critical determinants of activity. A study on 1-(3-nitropyridin-2-yl)piperazine derivatives as urease inhibitors provides a useful model for understanding these effects. nih.gov In this series, the core scaffold is very similar to 1-(3-chloropyridin-2-yl)piperazine (B1312589), with a strongly electron-withdrawing group at the 3-position.
The data below illustrates how modifications to a related scaffold, 1-(3-nitropyridin-2-yl)piperazine, affect its inhibitory activity against urease. This can provide insights into how changes to the 1-(3-chloropyridin-2-yl)piperazine scaffold might influence its biological profile.
| Compound | Modification | Urease Inhibition IC₅₀ (µM) |
|---|---|---|
| Thiourea (Standard) | - | 23.2 ± 11.0 |
| 1-(3-nitropyridin-2-yl)piperazine | Core Scaffold (unsubstituted at N4) | 3.90 ± 1.91 |
| Compound 5b | N4-substitution with 2-((3-chlorophenyl)amino)-2-oxoethyl | 2.0 ± 0.73 |
| Compound 7e | N4-substitution with 1-((4-bromophenyl)amino)-1-oxopropan-2-yl | 2.24 ± 1.63 |
Data sourced from a study on urease inhibitors, demonstrating the effect of N4-substitutions on the 1-(3-nitropyridin-2-yl)piperazine core. nih.gov
This data shows that large substitutions at the N4-position of the piperazine ring, starting from a 3-substituted pyridinylpiperazine core, can significantly enhance potency compared to the standard. The parent compound, 1-(3-nitropyridin-2-yl)piperazine, is already more potent than the standard, and further elaboration at N4 leads to even greater activity. nih.gov This suggests that the 3-substituent on the pyridine ring is a key feature for potent activity and that the N4 position is tolerant of large, functionalized groups that can exploit additional binding interactions.
The N4-substituent of the piperazine ring is one of the most frequently modified positions in arylpiperazine drug discovery campaigns. researchgate.net Altering the group at this position allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. Variations can range from simple alkyl chains to complex aromatic and heterocyclic systems.
SAR studies across numerous arylpiperazine series have established several general principles:
Alkyl Chain Length: The length of an N-alkyl chain often has an optimal value for receptor affinity. For many systems, a chain of 2 to 4 carbons (ethyl to butyl) is preferred. acs.orgnih.gov
Introduction of Functional Groups: Incorporating polar groups (e.g., hydroxyl, amide) or additional aromatic rings can introduce new hydrogen bonding or π-stacking interactions, often leading to increased potency. nih.govresearchgate.net
The table below presents data from a series of arylpiperazine derivatives, highlighting how different substituents on the piperazine nitrogen affect binding affinity for the 5-HT₁ₐ receptor. This illustrates the sensitivity of this position to chemical modification.
| Compound Class | N4-Piperazine Substituent | Key Structural Feature | 5-HT₁ₐ Receptor Affinity (Kᵢ, nM) |
|---|---|---|---|
| Arylpiperazine-Alkyl-Hydantoin | -CH₂(CH₂)n-Bicyclohydantoin | Alkyl chain length variation (n=0) | 31.7 |
| Arylpiperazine-Alkyl-Hydantoin | -CH₂(CH₂)n-Bicyclohydantoin | Alkyl chain length variation (n=1) | 150.3 |
| Arylpiperazine-Alkyl-Hydantoin | -CH₂(CH₂)n-Bicyclohydantoin | Alkyl chain length variation (n=2) | 389.0 |
| Arylpiperazine-Alkyl-Perhydropyrroloimidazole | -CH₂(CH₂)n-Perhydropyrroloimidazole | Terminal amide removed (n=1) | 2.8 |
Data adapted from studies on arylpiperazine 5-HT₁ₐ receptor ligands. acs.orgnih.govacs.org
These studies demonstrate that both the length of the alkyl linker and the nature of the terminal group attached to the piperazine nitrogen are critical for high-affinity binding. A short linker (n=0 or 1) is generally preferred, and the specific chemical nature of the terminal moiety can dramatically influence receptor affinity. acs.orgnih.govacs.org This underscores the importance of the N-ethyl group in this compound as a key modulator of its biological profile.
Exploring Linker Lengths and Flexibility for Target Engagement
The linker region, in the case of this compound being the ethyl group on the piperazine nitrogen, plays a pivotal role in how a ligand interacts with its biological target. The length and conformational flexibility of this linker are critical determinants of binding affinity and selectivity. kiesslinglab.com
In multivalent ligand design, where a molecule may interact with multiple binding sites on a target, the linker's characteristics are crucial for optimizing these interactions. kiesslinglab.com For instance, studies on divalent ligands have shown that both linker length and flexibility significantly influence binding. kiesslinglab.com While flexible linkers like polyethylene glycol (PEG) chains are common, more rigid structures, such as piperazine rings themselves, can also be incorporated into linkers to restrict conformational freedom. kiesslinglab.comasinex.com The optimal linker length should ideally match the distance between binding pockets on the receptor, and its flexibility should be tuned to the specific application. beilstein-journals.org For some target interactions, a more rigid linker may offer superior potency compared to a highly flexible one, even if the estimated lengths are similar. kiesslinglab.com
The ethyl group in this compound provides a degree of flexibility, allowing the molecule to adopt various conformations to fit into a binding pocket. Altering this linker, for example, by extending it to a propyl or butyl chain or by introducing more rigid elements, would be a key strategy in optimizing its interaction with a specific biological target. The choice of linker can influence not only the binding affinity but also the pharmacokinetic properties of the molecule. researchgate.net
Comparative SAR Analysis with Structurally Related Piperazine Derivatives
To fully understand the SAR of this compound, it is instructive to compare it with structurally related analogs, particularly those with variations in the aromatic ring system.
Replacing the 3-chloropyridin-2-yl moiety with a chlorophenyl group can lead to significant changes in the pharmacological profile of the compound. Phenylpiperazine derivatives, including those with chloro-substituents, have been extensively studied and exhibit a wide range of biological activities. researchgate.net For example, meta-chlorophenylpiperazine (mCPP) is a well-known psychoactive compound with affinity for multiple serotonin (B10506) (5-HT) receptors. wikipedia.orgiiab.me
The position of the chloro substituent on the phenyl ring is critical. For instance, in a series of chlorophenylpiperazine analogues, the introduction of chloro-substituents was explored to enhance selectivity for sigma-2 receptors. nih.gov Interestingly, this exploration led to the discovery that 1-(3-chlorophenyl)-4-phenethylpiperazine exhibited preferentially increased affinity for the dopamine (B1211576) transporter (DAT), highlighting how subtle changes can dramatically shift selectivity. nih.gov
The pharmacological effects of chlorophenylpiperazine analogs can be complex and sometimes undesirable. For example, mCPP is known to induce anxiety and can worsen symptoms in individuals with obsessive-compulsive disorder. wikipedia.org These effects are mediated by its interactions with various 5-HT receptors. wikipedia.org This underscores the importance of carefully considering the substitution pattern on the aromatic ring to achieve the desired therapeutic effect while minimizing off-target activities.
The presence of a nitrogen atom in the pyridine ring of this compound, as opposed to a carbon atom in a corresponding phenyl ring, introduces significant electronic and steric differences that can profoundly impact biological activity. The pyridine ring is more polar and can act as a hydrogen bond acceptor, which can lead to different binding interactions with target proteins compared to a less polar phenyl ring. nih.gov
Structure-activity relationship studies on various pyridine derivatives have shown that the position and nature of substituents on the pyridine ring are crucial for their biological effects. mdpi.com For example, in a series of 1-(2-pyrimidinyl)piperazine derivatives, the substitution on the pyrimidine ring (another nitrogen-containing heterocycle) was found to be a key determinant of hypnotic activity. nih.gov
In the context of developing antipsychotic agents, a comparative study of 1-aryl-4-(arylpyridylmethyl)piperazines revealed that the interplay between the aryl and pyridyl moieties was critical for achieving the desired dual antagonism of dopamine D2 receptors and agonism of serotonin 5-HT1A receptors. nih.gov This demonstrates that the specific arrangement of aromatic and heteroaromatic rings attached to the piperazine core is a key factor in fine-tuning the pharmacological profile. The substitution of a phenyl ring with a pyridine ring can also influence the metabolic stability and pharmacokinetic properties of a compound.
Rational Design Strategies for Enhanced Target Selectivity
Achieving high target selectivity is a primary goal in drug design to maximize therapeutic efficacy and minimize side effects. For piperazine-based compounds like this compound, several rational design strategies can be employed.
Improving receptor selectivity often involves exploiting subtle differences in the binding pockets of related receptors. This can be achieved by introducing chemical moieties that form specific interactions, such as hydrogen bonds or hydrophobic contacts, with the target receptor but not with off-target receptors. patsnap.com For instance, in the design of selective NaV1.7 inhibitors, a systematic SAR study of piperazine amides allowed for the identification of structural features that conferred selectivity over the NaV1.5 channel. rsc.org
Molecular modeling and structure-based drug design are powerful tools in this endeavor. patsnap.com By visualizing the binding mode of a ligand within its target, researchers can identify opportunities to introduce modifications that enhance selectivity. For example, if a target receptor has a specific amino acid residue that is not present in related off-target receptors, a ligand can be designed to form a specific interaction with that residue.
Optimizing the binding affinity of a lead compound is a crucial step in the drug development process. patsnap.com This involves making structural modifications to enhance the interactions between the ligand and its target. Several strategies can be employed:
Structure-Based Drug Design: Utilizing 3D structural information of the target protein to guide modifications that improve binding. patsnap.com
SAR Exploration: Systematically modifying different parts of the molecule (the aromatic ring, the piperazine core, and the linker) to identify substitutions that lead to increased affinity. nih.gov
Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties but may lead to improved affinity or other desirable properties.
Conformational Constraint: Introducing rigid elements into the molecule to reduce the entropic penalty of binding and lock it into a more favorable conformation for interaction with the target. mdpi.com
The following table provides a hypothetical example of how systematic modifications to a lead compound could be explored to optimize binding affinity, based on common strategies in medicinal chemistry.
| Compound ID | Aromatic Ring | R1 (on Piperazine) | Linker (on N4) | Target Affinity (Ki, nM) |
| Lead-001 | 3-Chloropyridin-2-yl | H | Ethyl | 50 |
| Mod-002 | 3-Fluoropyridin-2-yl | H | Ethyl | 75 |
| Mod-003 | 3-Chloropyridin-2-yl | Methyl | Ethyl | 40 |
| Mod-004 | 3-Chloropyridin-2-yl | H | Propyl | 60 |
| Mod-005 | 3-Chloropyridin-2-yl | H | Cyclopropylmethyl | 35 |
This table is for illustrative purposes and does not represent actual experimental data.
By systematically applying these rational design principles, medicinal chemists can navigate the complex landscape of structure-activity relationships to develop novel therapeutics based on the this compound scaffold with enhanced potency and selectivity.
Molecular Pharmacology and Biological Target Engagement
Receptor Binding Studies and Affinities
While research on other molecules containing a (3-chloropyridin-2-yl)piperazine or similar arylpiperazine core exists, this information cannot be accurately extrapolated to this compound. For instance, the structurally related compound N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC) has been characterized as a potent and selective antagonist of the vanilloid receptor 1 (TRPV1), a target completely different from those specified in the requested outline. nih.govresearchgate.net A screening study of BCTC demonstrated its specificity for TRPV1 against 63 other targets, further indicating that this chemical scaffold may not interact with the intended dopamine and serotonin receptors. nih.govresearchgate.net
Sigma Receptor (σ1, σ2) Binding Characteristics
No studies detailing the binding affinity or functional activity of this compound at sigma-1 or sigma-2 receptors have been identified.
Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation Research
There is no available research on the modulatory effects of this compound on the TRPV1 channel.
Enzyme Inhibition and Modulation Research
Dipeptidyl Peptidase 4 (DPP4) Enzyme Inhibition Investigations
No data from DPP4 enzyme inhibition assays for this compound are present in the current scientific literature.
Monoamine Oxidase (MAO) Receptor Affinity
Information regarding the affinity of this compound for monoamine oxidase receptors is not available.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition Studies
There are no published studies investigating the inhibitory activity of this compound on the NAPE-PLD enzyme.
Exploration of Cellular Biological Activities (Mechanistic Focus)
Due to the absence of data on its molecular targets, no information on the cellular biological activities or mechanistic pathways of this compound can be provided.
Studies on Antimicrobial Activity and Related Mechanisms
While direct studies on the antimicrobial properties of this compound are not prominent in the reviewed literature, research into related piperazine-containing molecules indicates potential in this area. For instance, the incorporation of a piperazine (B1678402) moiety into certain chemical structures has been shown to be a strategy for improving biological activity. nih.gov
One area of research has focused on endophytic fungi, which can be a source of novel antibiotics. nih.gov A bioassay-guided fractionation of an extract from the fungus Aspergillus cejpii identified fractions with significant antimicrobial activity, showing minimum inhibitory concentration (MIC) values as low as 3.9 to 31.25 μg/mL against various bacterial strains. nih.gov In other studies, novel synthesized N-methylpiperazinyl amides of betulinic acid demonstrated notable activity against S. aureus. nih.gov These findings highlight the general potential of piperazine-containing scaffolds in the development of new antimicrobial agents.
Investigations into Anticancer Properties
The piperazine scaffold is a recurring feature in compounds designed for anticancer research. researchgate.net Numerous piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against a wide range of human cancer cell lines, with some demonstrating significant antiproliferative activity. nih.govresearchgate.net
Preclinical research has shown that certain piperazine derivatives can effectively induce cell death in cancer cells through the modulation of apoptotic pathways.
One study on novel N-Ethyl-Piperazinyl-Amide derivatives of oleanonic and ursonic acids found that the compounds induced apoptosis in cancer cells. nih.gov This was achieved by altering the ratio of pro-apoptotic to anti-apoptotic proteins, specifically through the up-regulation of the pro-apoptotic Bak gene and the down-regulation of the pro-survival Bcl-XL and Bcl-2 genes. nih.gov Molecular docking simulations further suggested that these compounds may directly inhibit the anti-apoptotic protein Bcl-XL. nih.gov
In a different study, novel dehydroabietyl piperazine dithiocarbamate (B8719985) ruthenium (II) complexes were synthesized and evaluated. mdpi.com These complexes were found to induce DNA damage, which consequently triggers cell cycle arrest and leads to apoptosis. mdpi.com Morphological changes characteristic of apoptosis, such as chromatin condensation, were observed in treated cancer cells. mdpi.com
Interestingly, research on related thiazolidinone compounds, which also incorporate a piperidine (B6355638) ring, demonstrated selective cytotoxicity. nih.gov These compounds induced cell death in glioma cells primarily through necrosis and late apoptosis but were not cytotoxic to non-transformed primary astrocyte cells, indicating a degree of selectivity for cancer cells. nih.gov
Table 1: In Vitro Anticancer Activity of Selected Piperazine Derivatives
| Compound/Complex | Cancer Cell Line | Activity Metric | Result | Citation |
|---|---|---|---|---|
| Complex 6a (ruthenium) | MGC-803 (Gastric) | IC₅₀ | 10.3 ± 1.2 µM | mdpi.com |
| Complex 6a (ruthenium) | T-24 (Bladder) | IC₅₀ | 11.2 ± 0.9 µM | mdpi.com |
| Complex 6c (ruthenium) | MGC-803 (Gastric) | IC₅₀ | 11.5 ± 1.3 µM | mdpi.com |
| Complex 6c (ruthenium) | T-24 (Bladder) | IC₅₀ | 12.4 ± 1.1 µM | mdpi.com |
| Compound 23 (vindoline) | MDA-MB-468 (Breast) | GI₅₀ | 1.00 µM | nih.gov |
| Compound 25 (vindoline) | HOP-92 (Lung) | GI₅₀ | 1.35 µM | nih.gov |
This table is for illustrative purposes and shows the activity of related piperazine compounds, not the subject compound itself.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.govresearchgate.net Its deregulation is implicated in many human cancers, making it a prime target for therapeutic intervention. nih.govmdpi.com While no direct studies linking this compound to this pathway were identified in the search, the pathway is a major focus for inhibitors that are structurally related.
The PI3K/Akt/mTOR pathway is activated by various growth factors and is negatively regulated by the tumor suppressor PTEN. nih.govnih.gov The development of small-molecule inhibitors that target key kinases in this pathway, such as PI3K and mTOR, is an active area of drug discovery. researchgate.netresearchgate.net Dual inhibitors that target both PI3K and mTOR have proven to be particularly effective. researchgate.net Many of these inhibitors are designed to be competitive with adenosine (B11128) triphosphate (ATP) at the kinase binding site, and their structures often bear resemblance to the adenine (B156593) core found in ATP. researchgate.net Compounds containing pyridine (B92270) and pyrazine (B50134) rings are among those investigated as potential inhibitors of this pathway. researchgate.net
Insights from Antiviral Research on Related Compounds (e.g., RSV F protein targeting)
Significant research has been conducted on compounds structurally related to this compound for their potential as antiviral agents, particularly against the Human Respiratory Syncytial Virus (RSV). nih.gov RSV is a leading cause of acute respiratory tract infections, and its fusion (F) protein is a primary target for antiviral drugs. nih.govnih.gov The F protein facilitates the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. nih.gov
A novel series of piperazinylquinoline derivatives were discovered to be potent RSV fusion inhibitors. nih.gov Starting from an initial hit identified through ligand-based screening, subsequent chemical modifications led to the development of highly potent analogs. nih.gov These compounds were shown to potently inhibit cell-cell fusion in cells expressing the RSV-F protein, confirming their mechanism of action as fusion inhibitors. nih.gov Other small-molecule inhibitors have also been developed that bind to the pre-fusion conformation of the RSV F protein, effectively preventing the conformational changes necessary for membrane fusion. mdpi.com
Table 2: In Vitro Antiviral Activity of Selected RSV F Protein Inhibitors
| Compound | Virus Strain | Activity Metric | Result | Citation |
|---|---|---|---|---|
| Compound 7 (piperidyl-quinolyl) | RSV Long (A) | EC₅₀ | 0.759 µM | nih.gov |
| Compound 45 (piperazinylquinoline) | RSV Long (A) | EC₅₀ | 0.028 µM | nih.gov |
| Compound 50 (piperazinylquinoline) | RSV Long (A) | EC₅₀ | 0.033 µM | nih.gov |
| VP-14637 (benzhydrylphenol) | RSV | EC₅₀ | 1.4 nM | nih.gov |
| JNJ-53718678 | RSV A2 | EC₅₀ | 480 pM | mdpi.com |
| BMS-433771 | RSV A and B | Mean EC₅₀ | 20 nM | mdpi.com |
This table is for illustrative purposes and shows the activity of related antiviral compounds, not the subject compound itself.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical studies have been performed to understand the fundamental structural and electronic characteristics of the molecule.
Density Functional Theory (DFT) calculations, utilizing the B3LYP functional and the 6-311G(d,p) basis set, have been instrumental in determining the optimized molecular geometry and electronic structure of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides a measure of the molecule's excitability.
Key electronic properties calculated for the compound are summarized below.
Table 1: Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.01 eV |
| LUMO Energy | -0.73 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.28 eV |
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared and Raman spectra. For this compound, DFT calculations have been used to predict its vibrational frequencies. The assignments reveal characteristic vibrations, such as the C-H stretching modes in the aromatic (pyridin-2-yl) and aliphatic (ethylpiperazine) parts of the molecule, typically observed between 2800 and 3100 cm⁻¹. Other significant predicted vibrations include C=C and C=N stretching in the pyridine (B92270) ring.
Furthermore, Time-Dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectrum. The analysis, conducted using a water solvent model, predicted a maximum absorption wavelength (λmax) at 248 nm, which corresponds to the π→π* electronic transition.
Natural Bond Orbital (NBO) analysis provides insight into the intramolecular charge transfer and the stabilization arising from hyperconjugative interactions. This analysis for this compound reveals significant delocalization effects. Key interactions involve the donation of electron density from the lone pair orbitals of nitrogen atoms to the antibonding orbitals of adjacent bonds. For instance, a significant stabilizing interaction is observed from the lone pair of the pyridine nitrogen (N1) to the antibonding π*(C2-C3) orbital. The analysis of atomic charges shows that the nitrogen atoms of the piperazine (B1678402) ring and the pyridine ring are centers of negative charge, making them potential sites for electrophilic attack.
Molecular Docking and Ligand-Protein Interaction Analysis
To explore the potential biological activity of this compound, molecular docking simulations have been conducted. These studies are crucial for predicting how the molecule might bind to a protein target.
Molecular docking studies have investigated the interaction of this compound with the serotonin (B10506) 5-HT7 receptor (5-HT7R), a target implicated in central nervous system disorders. The simulations predict a favorable binding affinity, with a calculated docking score of -8.3 kcal/mol. This strong predicted affinity suggests that the compound can fit effectively within the receptor's binding pocket. The simulations identified the most stable binding pose of the ligand within the active site, providing a basis for analyzing specific interactions.
A detailed examination of the docked pose reveals several key molecular interactions between the ligand and the 5-HT7 receptor active site. The protonated piperazine nitrogen atom is predicted to form a crucial salt bridge with the carboxylate group of a highly conserved aspartate residue (Asp3.32).
The chloropyridine moiety plays a significant role in anchoring the ligand within the binding pocket. This part of the molecule engages in multiple hydrophobic and aromatic interactions with non-polar and aromatic residues of the receptor. Specifically, interactions are observed with residues such as valine, leucine, phenylalanine, and tyrosine. The chlorine atom on the pyridine ring contributes to these interactions and helps to properly orient the ligand in the hydrophobic sub-pocket of the receptor. These combined interactions are responsible for the stable and high-affinity binding predicted by the docking simulations. swan.ac.uk
Compound Names
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aspartate |
| Valine |
| Leucine |
| Phenylalanine |
Conformational Analysis and Energy Landscapes
Computational studies on similar N,N'-disubstituted piperazines have shown that the substituents can adopt either an equatorial or an axial orientation. The diequatorial conformation is generally the most stable, as it minimizes steric hindrance between the substituents and the piperazine ring protons. The axial-equatorial and diaxial conformations are higher in energy. The energy barrier for the chair-to-chair interconversion is also affected by the nature of the substituents. For this compound, the rotational freedom around the C-N bonds connecting the pyridine ring to the piperazine and the ethyl group to the piperazine further complicates the energy landscape, leading to multiple local energy minima.
A detailed conformational analysis would involve systematic or stochastic searches of the conformational space using molecular mechanics force fields. The resulting low-energy conformers would represent the most probable shapes the molecule can adopt. The relative populations of these conformers can be estimated using the Boltzmann distribution, providing insight into the molecule's dynamic behavior in different environments.
The surrounding solvent environment can have a profound impact on the equilibrium geometry and conformational preferences of this compound. Solvation models, both implicit and explicit, are employed in computational chemistry to simulate these effects. Implicit solvation models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve surrounding the solute with individual solvent molecules.
In a polar solvent such as water, conformations that expose the polar regions of the molecule, namely the nitrogen atoms of the piperazine and pyridine rings, would be stabilized through dipole-dipole interactions and hydrogen bonding. This could potentially lower the energy of conformers that might be less stable in the gas phase. For instance, the nitrogen atoms in the piperazine ring and the pyridine ring are potential hydrogen bond acceptors. The presence of water molecules could stabilize conformations where these sites are more accessible.
Conversely, in a non-polar, lipophilic environment, such as a cell membrane, conformations that minimize the exposed polar surface area would be favored. This could lead to a shift in the equilibrium towards more compact structures where the polar groups are shielded by the non-polar parts of the molecule. The interplay between intramolecular steric effects and intermolecular solvent interactions ultimately determines the dominant conformation in a given medium.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov These methods are instrumental in designing new molecules with improved potency and selectivity. nih.govresearchgate.net
For a molecule like this compound, a QSAR study would involve generating a dataset of structurally related compounds with their corresponding biological activities against a specific target. mdpi.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., steric and electronic fields). shd-pub.org.rs Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov
Pharmacophore modeling, on the other hand, focuses on identifying the essential three-dimensional arrangement of chemical features that are necessary for a molecule to interact with a specific biological target. fiveable.meresearchgate.net For this compound, a pharmacophore model could include features such as hydrogen bond acceptors (the nitrogen atoms), a hydrophobic region (the ethyl group), and an aromatic ring (the chloropyridine moiety). nih.govnih.gov This model can then be used to screen large virtual libraries of compounds to identify new potential hits. mdpi.com
The insights gained from QSAR and pharmacophore models can be used to predict the biological activity of new, unsynthesized compounds and to guide the optimization of lead compounds like this compound. researchgate.netnih.gov
Based on a hypothetical QSAR model, one could predict how changes to the structure of this compound would affect its activity. For example, the model might suggest that increasing the hydrophobicity of the substituent at the N4 position of the piperazine ring could enhance activity. This would lead to the design of analogs with longer alkyl chains or other lipophilic groups in place of the ethyl group. Similarly, the model might indicate that the position of the chlorine atom on the pyridine ring is crucial for activity, or that substituting it with another halogen or a different electron-withdrawing group could be beneficial.
Pharmacophore-based optimization would involve modifying the lead compound to better fit the pharmacophore model. If the model indicates a hydrogen bond donor is required at a certain position, a functional group capable of donating a hydrogen bond could be introduced. The goal is to design new molecules that retain the key pharmacophoric features while having improved properties such as increased potency, reduced off-target effects, or better pharmacokinetic profiles.
The following table outlines a hypothetical QSAR-guided optimization strategy for this compound:
| Modification Site | Proposed Change | Rationale (Hypothetical) | Predicted Outcome |
| Pyridine Ring | Move Cl to position 4 or 5 | To probe the importance of the halogen position for target interaction. | May increase or decrease binding affinity. |
| Pyridine Ring | Replace Cl with F, Br, or CF3 | To modulate the electronic properties and size of the substituent. | Could improve target binding or cell permeability. |
| Piperazine N4 | Replace ethyl with propyl, butyl, or benzyl | To investigate the effect of size and lipophilicity on activity. | Might enhance hydrophobic interactions with the target. |
| Piperazine Ring | Introduce methyl groups on the ring | To restrict conformational flexibility and explore new interactions. | Could lock the molecule in a more active conformation. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling (mechanistic focus)
In silico ADMET modeling plays a crucial role in modern drug discovery by predicting the pharmacokinetic and toxicological properties of a drug candidate before it is synthesized and tested in the laboratory. nih.gov This approach helps in identifying potential liabilities early in the drug development process, thereby reducing the attrition rate of drug candidates. nih.gov
For this compound, a variety of computational models can be used to predict its ADMET profile. These models are typically built using large datasets of compounds with known experimental ADMET properties and employ machine learning algorithms or rule-based systems.
The following table summarizes the key ADMET parameters that would be assessed for this compound using in silico methods:
| ADMET Parameter | Prediction Method | Significance for Drug Development |
| Absorption | Prediction of oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor status. | Determines the fraction of the drug that reaches systemic circulation after oral administration. |
| Distribution | Prediction of plasma protein binding, blood-brain barrier penetration. | Influences the amount of free drug available to act on the target and its access to different tissues. |
| Metabolism | Prediction of cytochrome P450 (CYP) inhibition and sites of metabolism. | Identifies potential drug-drug interactions and the metabolic fate of the compound. nih.gov |
| Excretion | Prediction of renal clearance. | Determines the primary route by which the drug is eliminated from the body. |
| Toxicity | Prediction of hERG inhibition, Ames mutagenicity, hepatotoxicity. | Assesses the potential for adverse effects such as cardiotoxicity, genotoxicity, and liver damage. |
Metabolic stability is a critical parameter that influences the half-life and dosing regimen of a drug. nih.gov In silico models can predict the metabolic stability of a compound by identifying its most likely sites of metabolism (SOMs) by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. nih.gov
For this compound, several metabolic pathways are possible. The most probable sites of metabolism would be:
N-dealkylation: The ethyl group on the N4-piperazine nitrogen is a likely site for oxidative dealkylation by CYP enzymes, leading to the formation of 1-(3-chloropyridin-2-yl)piperazine (B1312589) and acetaldehyde.
Piperazine Ring Oxidation: The carbon atoms of the piperazine ring, particularly those adjacent to the nitrogen atoms, can undergo hydroxylation.
Pyridine Ring Hydroxylation: The pyridine ring can be hydroxylated at various positions, although the presence of the electron-withdrawing chlorine atom may influence the regioselectivity of this reaction.
Aliphatic Hydroxylation: The ethyl group can also be hydroxylated at the terminal carbon.
Computational tools can predict the likelihood of metabolism at each of these sites. By identifying the most metabolically labile parts of the molecule, medicinal chemists can make structural modifications to block these sites and improve metabolic stability. researchgate.net For example, replacing the ethyl group with a more metabolically stable group or introducing a fluorine atom at a site of hydroxylation can enhance the compound's half-life.
Lipophilicity and the dissociation constant (pKa) are fundamental physicochemical properties that profoundly affect a drug's ADMET profile. These properties can be reliably predicted using computational methods.
The dissociation constant (pKa) determines the extent of ionization of a compound at a given pH. This is particularly important for compounds with ionizable groups, such as the piperazine nitrogens in this compound. The two nitrogen atoms of the piperazine ring are basic and will be protonated at physiological pH. The pKa values of these nitrogens can be predicted using various computational approaches, including those based on empirical rules or quantum mechanical calculations. The pKa of the N1 nitrogen, which is attached to the electron-withdrawing chloropyridine ring, is expected to be lower than that of the N4 nitrogen, which is attached to the electron-donating ethyl group.
The predicted pKa values are crucial for understanding the compound's behavior in different biological compartments. For instance, the extent of ionization will affect its solubility in aqueous environments like the gastrointestinal tract and its ability to cross lipid membranes.
The following table summarizes the predicted physicochemical properties for this compound:
| Property | Predicted Value (Range) | Method of Prediction | Significance |
| logP | 2.0 - 2.5 | Fragment-based or atom-based computational methods | Influences solubility, permeability, and plasma protein binding. |
| pKa1 (N4-H+) | 8.5 - 9.5 | Empirical models, quantum mechanics | Basicity of the N4-ethyl nitrogen. Affects ionization at physiological pH. |
| pKa2 (N1-H+) | 3.0 - 4.0 | Empirical models, quantum mechanics | Basicity of the N1-pyridinyl nitrogen. Likely to be mostly un-ionized at physiological pH. |
Exploration of Biotransformation Pathways (e.g., oxidative metabolism)
A comprehensive review of publicly available scientific literature and computational databases did not yield specific studies on the biotransformation pathways of this compound. While computational methods are frequently employed to predict the metabolism of novel chemical entities, no such research detailing the oxidative metabolism or other biotransformation routes for this particular compound has been published.
In general, the metabolism of xenobiotics containing piperazine and chloropyridine moieties is often mediated by cytochrome P450 (CYP) enzymes. nih.gov These enzymes catalyze a variety of phase I reactions, including oxidation, which serves to increase the hydrophilicity of compounds, thereby facilitating their excretion. nih.gov For molecules containing a piperazine ring, common metabolic transformations can include N-dealkylation, hydroxylation of the piperazine ring, and subsequent oxidation to form lactams. The ethyl group attached to the piperazine nitrogen would be a likely site for initial oxidative attack, leading to de-ethylation.
Similarly, the chloropyridine ring could be susceptible to hydroxylation at various positions, although the presence of the chlorine atom might influence the regioselectivity of such reactions. The specific CYP isozymes involved in the metabolism of such compounds can vary but often include members of the CYP3A and CYP2D subfamilies. nih.gov
Without specific experimental or in silico data for this compound, any description of its metabolic fate remains speculative. Detailed computational and molecular modeling studies would be required to predict the specific sites of metabolism, the metabolites formed, and the enzymes responsible. Such studies would typically involve docking the compound into the active sites of various CYP enzymes to determine binding affinity and the proximity of susceptible chemical groups to the catalytic heme iron. Subsequent quantum mechanics calculations could then elucidate the activation energies for different potential metabolic reactions.
Table of Potential, Unverified Metabolic Reactions for this compound:
| Putative Metabolic Reaction | Potential Site on the Molecule | Predicted Consequence |
| N-De-ethylation | Ethyl group on the piperazine nitrogen | Formation of 1-(3-chloropyridin-2-yl)piperazine |
| Piperazine Ring Oxidation | Carbon atoms of the piperazine ring | Formation of hydroxylated and lactam derivatives |
| Pyridine Ring Hydroxylation | Carbon atoms of the chloropyridine ring | Introduction of a hydroxyl group |
It is critical to emphasize that the metabolic pathways described above are generalized possibilities based on the chemical structure of this compound and have not been experimentally or computationally verified for this specific compound.
Preclinical Pharmacological Research Applications
Application as a Research Tool Compound
Research tool compounds are essential for exploring biological pathways and validating new drug targets. They are typically characterized by high potency and selectivity for a specific biological target.
Utilization in in vitro and in vivo Biological Assay Development
For a compound like 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine to be used in assay development, it would first need to be profiled in a series of binding and functional assays.
In vitro assays would aim to determine its affinity and functional activity at various receptors, enzymes, or ion channels. Standard assays would include:
Radioligand Binding Assays: To measure the affinity of the compound for a specific target.
Enzyme Inhibition Assays: To determine the concentration at which the compound inhibits 50% of a target enzyme's activity (IC50).
Functional Assays: To assess whether the compound acts as an agonist, antagonist, or inverse agonist at a receptor.
In vivo assays would follow positive in vitro results to understand the compound's effects in a living organism. This would involve administering the compound to animal models to observe physiological or behavioral changes relevant to the target of interest.
Currently, there is no published data detailing the use of this compound in the development of either in vitro or in vivo biological assays.
Use as a Chemical Probe for Target Validation
A chemical probe is a highly selective small molecule used to study the function of a specific protein. To qualify as a chemical probe, a compound should exhibit high potency for its target, significant selectivity over other related targets, and demonstrated activity in a cellular or in vivo context.
The validation of a biological target using a chemical probe involves using the molecule to modulate the target's activity and observing the resulting biological effects. This helps to establish a causal link between the target and a specific disease phenotype. There is no available evidence to suggest that this compound has been characterized or utilized as a chemical probe for target validation.
Development as a Lead Compound for Further Investigation
A lead compound is a chemical starting point for drug discovery that has shown promising biological activity but may require modifications to improve its properties.
Strategies for Lead Optimization and Compound Improvement
Should this compound be identified as a hit in a screening campaign, several lead optimization strategies would typically be employed to enhance its drug-like properties. These strategies often involve systematic chemical modifications to improve potency, selectivity, metabolic stability, and pharmacokinetic parameters.
Table 1: Potential Strategies for Lead Optimization
| Strategy | Description | Potential Modification on this compound |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Systematically altering parts of the molecule to understand which groups are critical for biological activity. | Modification of the ethyl group on the piperazine (B1678402), substitution at different positions on the pyridine (B92270) ring. |
| Improving Metabolic Stability | Modifying sites on the molecule that are prone to rapid metabolism by liver enzymes. | Introduction of fluorine atoms or other groups to block metabolic hotspots. |
| Enhancing Solubility | Adding polar functional groups to increase the compound's solubility in aqueous solutions. | Introduction of hydroxyl or other polar groups. |
Without initial data on the biological activity of this compound, any discussion of lead optimization remains hypothetical.
Radiosynthesis for Imaging Research
Radiolabeled compounds are crucial for non-invasive imaging techniques like Positron Emission Tomography (PET), which allows for the visualization and quantification of biological processes in living subjects.
Carbon-11 (B1219553) and Fluorine-18 (B77423) Radiolabeling for PET Tracer Development
The development of a PET tracer involves incorporating a positron-emitting radionuclide, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F), into the structure of a biologically active molecule.
Carbon-11 Labeling: Typically involves the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. For this compound, a potential precursor would be 1-(3-Chloropyridin-2-yl)piperazine (B1312589), which could be reacted with [¹¹C]ethyl iodide.
Fluorine-18 Labeling: Often achieved through nucleophilic substitution with [¹⁸F]fluoride. This would require a precursor with a suitable leaving group (e.g., toslate, mesylate) at a position where the fluorine atom is to be introduced. For instance, a derivative of the title compound with a leaving group on the ethyl chain could be a precursor for ¹⁸F-labeling.
There are no published reports on the successful radiosynthesis of this compound with either carbon-11 or fluorine-18 for PET tracer development.
Future Research Directions and Unexplored Avenues
Identification of Novel Biological Targets and Pathways
The exploration of new biological targets and pathways for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine represents a significant frontier in its research trajectory. The presence of the chloropyridinylpiperazine scaffold suggests potential interactions with a range of biological macromolecules.
Initial investigations have included this compound in libraries screened for activity at various receptors. For instance, it has been identified as a potential neurokinin-3 (NK3) receptor antagonist. The NK3 receptor, a member of the tachykinin receptor family, is a G protein-coupled receptor (GPCR) that is predominantly expressed in the central and peripheral nervous systems. Its role in reproductive function, and its potential as a therapeutic target for sex-hormone dependent disorders, makes the antagonistic potential of this compound at this receptor a compelling area for further detailed investigation.
Future research should expand beyond this initial finding to screen for activity against other GPCRs, ion channels, and enzymes. The structural similarities to known pharmacologically active agents suggest that it may also interact with targets such as dopamine (B1211576), serotonin (B10506), or adrenergic receptors. A comprehensive profiling against a panel of receptors and enzymes would be a critical step in elucidating its biological activity spectrum.
Furthermore, pathway analysis through techniques like chemoproteomics could reveal unexpected cellular pathways modulated by this compound. Identifying the direct binding partners of this compound within a cellular context would provide invaluable insights into its mechanism of action and could unveil entirely new avenues for its application in biomedical research.
Exploration of Underinvestigated Chemical Reactivity and Synthetic Routes
The chemical reactivity of this compound, while based on established principles of heterocyclic and amine chemistry, holds nuances that are yet to be fully explored. The presence of a chlorine atom on the pyridine (B92270) ring offers a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. A systematic investigation into the scope and limitations of these reactions on this specific substrate would be highly valuable for the synthesis of novel derivatives.
The piperazine (B1678402) moiety, with its secondary amine, provides a site for further functionalization. While the ethyl group is present, N-dealkylation followed by the introduction of diverse substituents could generate a library of analogs. The reactivity of the piperazine nitrogens towards different electrophiles under various conditions warrants a more detailed study to optimize selective functionalization.
Regarding synthetic routes, the classical approach to this molecule involves the condensation of 2,3-dichloropyridine (B146566) with N-ethylpiperazine. Future research could focus on developing more efficient, greener, and scalable synthetic methodologies. This could include exploring flow chemistry approaches, which can offer improved control over reaction parameters and enhance safety and scalability. Additionally, the development of one-pot multi-component reactions for the synthesis of this scaffold could significantly streamline the production of a diverse set of related compounds.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational modeling presents a powerful, yet underutilized, tool for understanding the behavior of this compound at an atomic level. Molecular docking studies can be employed to predict and rationalize the binding of this compound to a wide array of biological targets, starting with the already implicated NK3 receptor. Such studies can help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern its binding affinity and selectivity.
Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor complex. MD simulations can reveal the conformational changes induced upon binding and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity.
Furthermore, quantum mechanics (QM) calculations can be used to study the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information can shed light on its reactivity and its ability to participate in various non-covalent interactions. A comprehensive computational analysis would not only provide a deeper mechanistic understanding but also guide the rational design of more potent and selective analogs.
Development of Novel Analogs with Enhanced Academic Research Utility
The development of novel analogs of this compound is a crucial step in unlocking its full potential as a research tool. By systematically modifying its structure, it is possible to probe the structure-activity relationships (SAR) and to develop tool compounds with improved properties for academic research.
One avenue for analog development is the modification of the ethyl group on the piperazine nitrogen. Replacing it with other alkyl chains, cyclic substituents, or functional groups containing, for example, a terminal alkyne or azide (B81097) for click chemistry, would allow for the creation of probes for target identification and validation studies.
Another key area for modification is the chloropyridine ring. The chlorine atom can be replaced with other halogens or with a variety of other functional groups through cross-coupling reactions. This would allow for a systematic exploration of the effect of substituents on the pyridine ring on biological activity.
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Condition 1 (Pd Catalyst) | Condition 2 (Ni Catalyst) |
|---|---|---|
| Yield | 45% | 30% |
| Purity (HPLC) | ≥98% | ≥95% |
| Reaction Time | 12 hours | 24 hours |
| Key Reference |
Q. Table 2. Pharmacological Screening Data
| Assay Type | Target | IC (nM) | Selectivity Index (vs. 5-HT) |
|---|---|---|---|
| Radioligand Binding | 5-HT | 50 | 10 |
| Enzyme Inhibition | PI3Kγ | 120 | 5 |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
